molecular formula C13H18N2O2 B1462294 2-(2,6-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid CAS No. 1019452-79-9

2-(2,6-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid

Cat. No.: B1462294
CAS No.: 1019452-79-9
M. Wt: 234.29 g/mol
InChI Key: XSTXLIBIXRVMDT-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid is an organic compound that features a piperidine ring substituted with two methyl groups at positions 2 and 6, and a pyridine ring substituted with a carboxylic acid group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Substitution with Methyl Groups:

    Coupling with Pyridine Ring: The piperidine ring is then coupled with a pyridine derivative, such as 3-bromopyridine, through a nucleophilic substitution reaction.

    Introduction of Carboxylic Acid Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylates.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides or carboxylates.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(2,6-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new therapeutic agents.

    Materials Science: The compound is investigated for its potential use in the synthesis of novel materials with unique properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.

    Industrial Applications: The compound is utilized in the development of catalysts and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dimethylpiperidin-1-yl)pyridine-4-carboxylic acid: Similar structure but with the carboxylic acid group at position 4.

    2-(2,6-Dimethylpiperidin-1-yl)pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at position 2.

    2-(2,6-Dimethylpiperidin-1-yl)pyrimidine-3-carboxylic acid: Similar structure but with a pyrimidine ring instead of a pyridine ring.

Uniqueness

2-(2,6-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,6-dimethylpiperidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9-5-3-6-10(2)15(9)12-11(13(16)17)7-4-8-14-12/h4,7-10H,3,5-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTXLIBIXRVMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C2=C(C=CC=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,6-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid
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2-(2,6-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid
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2-(2,6-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid
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2-(2,6-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid
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2-(2,6-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid
Reactant of Route 6
2-(2,6-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid

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